Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-
Description
The compound Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- is a structurally complex amidine derivative. Its core consists of a benzene ring substituted at the 3-position with a pyrrolidinone moiety. The pyrrolidinone ring is further modified with a (3S)-configured 2-naphthalenylsulfonylamino group. This sulfonamide-naphthalene substituent and the chiral pyrrolidinone backbone are critical for its molecular interactions, particularly in RNA-targeted inhibition, as seen in analogs like compound 4-4-4-2-12 .
Properties
Molecular Formula |
C22H22N4O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[[3-(naphthalen-2-ylsulfonylamino)-2-oxopyrrolidin-1-yl]methyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H22N4O3S/c23-21(24)18-7-3-4-15(12-18)14-26-11-10-20(22(26)27)25-30(28,29)19-9-8-16-5-1-2-6-17(16)13-19/h1-9,12-13,20,25H,10-11,14H2,(H3,23,24) |
InChI Key |
NTFWSCPFRKNWEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC(=CC=C4)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- typically involves multiple steps. One common method includes the reaction of benzenecarboximidamide with a naphthalenylsulfonyl chloride in the presence of a base to form the naphthalenylsulfonyl derivative. This intermediate is then reacted with a pyrrolidinyl compound under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several benzenecarboximidamide derivatives, differing primarily in substituents and stereochemistry. Key analogs include:
Table 1: Structural Comparison of Benzenecarboximidamide Derivatives
Key Observations:
Target vs. Pentamidine: Both contain benzenecarboximidamide groups, but pentamidine lacks the sulfonamide-pyrrolidinone moiety. Pentamidine’s bis-amidine structure enables DNA minor groove binding, whereas the target compound’s naphthalenylsulfonyl group likely enhances RNA interactions .
Target vs. Evocalcet: Evocalcet shares a naphthalene substituent but replaces the sulfonamide with a phenylacetic acid group. This modification shifts activity from RNA splicing inhibition to CaSR agonism, demonstrating how minor structural changes alter target specificity .
Role of Sulfonamide Groups: The target compound’s 2-naphthalenylsulfonylamino group distinguishes it from analogs like 0ZG (4-methylphenylsulfonyl) and 583059-52-3 (4-chlorophenylsulfonyl). Bulkier naphthalene systems may improve binding affinity to RNA tertiary structures .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Solubility | pKa | Stability | |
|---|---|---|---|---|
| Target Compound | Likely low (similar to Evocalcet) | — | — | |
| Evocalcet | 0.3 mg/ml (DMSO:PBS) | — | Stable ≥4 years at -20°C | |
| 583059-52-3 | — | 14.36 (predicted) | — | |
| 0ZG | — | — | — |
Biological Activity
Benzenecarboximidamide, specifically the compound 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-, is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a benzenecarboximidamide moiety and a naphthalenesulfonyl group. Its molecular formula is C22H22N4O3S, with a molecular weight of 414.56 g/mol. The intricate arrangement of functional groups influences its reactivity and biological activity.
Preliminary studies indicate that benzenecarboximidamide may interact with various biological targets, including enzymes and receptors. Understanding these interactions is essential for elucidating the compound's pharmacodynamics and pharmacokinetics.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activity
Research has suggested that benzenecarboximidamide exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties. However, detailed studies are still required to confirm these effects.
Antimicrobial Activity
In antimicrobial studies, benzenecarboximidamide demonstrated selective activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard bacterial strains such as Bacillus subtilis and Escherichia coli.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Benzenecarboximidamide | Bacillus subtilis | 32 |
| Benzenecarboximidamide | Escherichia coli | >64 |
These results indicate moderate antibacterial activity, suggesting further optimization could enhance efficacy.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Initial findings suggest it may exhibit cytotoxic effects against various cancer cell lines while demonstrating lower toxicity to normal cells.
| Cancer Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast) | 15 | Selective toxicity observed |
| A549 (Lung) | 20 | Moderate activity |
| HepG2 (Liver) | 25 | Further studies needed |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Variations in substituents on the naphthalenesulfonyl group and the pyrrolidine ring can significantly affect biological activity.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of benzenecarboximidamide:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzenecarboximidamide | Benzene ring + carboximidamide | Complex structure with sulfonyl group |
| Benzamidine | Benzene + amidine | Simpler structure with different biological activity |
| 4-(Methanesulfonyl)benzenecarboximidamide | Benzene + sulfonyl + carboximidamide | Sulfonyl functionality adds distinct properties |
Case Studies
Several case studies have investigated the biological activity of benzenecarboximidamide derivatives:
- Study on Antimicrobial Efficacy: A study assessed the antibacterial properties of various derivatives against both Gram-positive and Gram-negative bacteria, revealing selective activity primarily against Gram-positive strains.
- Cytotoxicity Assessment: Another study evaluated the cytotoxic effects on cancer cell lines, indicating promising selectivity towards cancerous cells over normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
